2-(4-Bromophenyl)-5-phenylthiophene
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Overview
Description
2-(4-Bromophenyl)-5-phenylthiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a bromine atom attached to a phenyl group at the second position and a phenyl group at the fifth position of the thiophene ring
Biochemical Analysis
Biochemical Properties
It is known that bromophenyl compounds can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context and can involve both covalent and non-covalent bonding .
Cellular Effects
Similar bromophenyl compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bromophenyl compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-phenylthiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-5-phenylthiophene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The thiophene ring can participate in EAS reactions, where electrophiles such as bromine or nitronium ions attack the aromatic ring.
Nucleophilic Substitution: The bromine atom on the phenyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
EAS: Brominated or nitrated derivatives of the thiophene ring.
Nucleophilic Substitution: Amino or thiol-substituted phenyl derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Scientific Research Applications
2-(4-Bromophenyl)-5-phenylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-phenylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s bromine and phenyl groups can facilitate binding to hydrophobic pockets in proteins, influencing their function. In materials science, its electronic properties are leveraged to enhance the performance of organic electronic devices .
Comparison with Similar Compounds
2-(4-Bromophenyl)thiophene: Lacks the additional phenyl group at the fifth position.
5-Phenylthiophene: Lacks the bromine-substituted phenyl group.
2-Phenylthiophene: Lacks both the bromine and the additional phenyl group.
Uniqueness: 2-(4-Bromophenyl)-5-phenylthiophene is unique due to the presence of both a bromine-substituted phenyl group and an additional phenyl group, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex organic molecules and in the development of advanced materials .
Properties
IUPAC Name |
2-(4-bromophenyl)-5-phenylthiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrS/c17-14-8-6-13(7-9-14)16-11-10-15(18-16)12-4-2-1-3-5-12/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDCOEOZWHXGTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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